molecular formula C13H16ClN3O B2357420 3-(piperazine-1-carbonyl)-1H-indole hydrochloride CAS No. 1172808-41-1

3-(piperazine-1-carbonyl)-1H-indole hydrochloride

Cat. No.: B2357420
CAS No.: 1172808-41-1
M. Wt: 265.74
InChI Key: GLTOKWKGKSGIIF-UHFFFAOYSA-N
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Description

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is a chemical compound that features a piperazine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

3-(piperazine-1-carbonyl)-1H-indole hydrochloride has several applications in scientific research:

Mechanism of Action

While the mechanism of action of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride is not explicitly mentioned in the literature, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, piperazine-1-carbonyl fluoride hydrochloride has been classified with the signal word “Danger” and hazard statements H302, H312, H314, H332, H335 .

Future Directions

Future research could focus on the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazine-1-carbonyl)-1H-indole hydrochloride typically involves the acylation of piperazine with an indole derivative. One common method includes the reaction of piperazine with 1H-indole-3-carboxylic acid chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(piperazine-1-carbonyl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperazine-1-carbonyl)phenol hydrochloride
  • 3-(piperazine-1-carbonyl)-1lambda6-thiolane-1,1-dione hydrochloride

Uniqueness

3-(piperazine-1-carbonyl)-1H-indole hydrochloride is unique due to its indole core, which imparts distinct pharmacological properties compared to other piperazine derivatives. The indole ring is known for its bioactivity, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

1H-indol-3-yl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12;/h1-4,9,14-15H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOKWKGKSGIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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